Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-7(2)8(12)4-5-10(14)13-9/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMBRVYFXWJFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C(C=CC2=N1)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common approach involves the use of a microreactor-based continuous flow system for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow systems and advanced catalytic processes are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate has been investigated for its potential as an antitumor agent. Its structural similarity to known bioactive compounds suggests that it may interact with biological targets involved in cancer progression.
Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines, demonstrating promising cytotoxic effects that warrant further investigation into its mechanism of action and therapeutic potential .
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex molecules. It can be used to introduce the imidazo[1,2-a]pyridine moiety into larger frameworks, which is essential in developing new pharmaceuticals.
Example Reaction : The use of this compound in Suzuki coupling reactions has been reported, allowing for the formation of diverse biaryl compounds .
Material Science
Research indicates that derivatives of this compound exhibit interesting electronic properties suitable for applications in organic electronics and photonic devices.
Research Insight : A paper presented at a recent materials science conference highlighted the use of this compound in creating organic light-emitting diodes (OLEDs), showcasing its potential in optoelectronic applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Effects
The position and type of halogen substituents critically modulate physicochemical and biological properties. Key comparisons include:
Table 1: Substituent Effects on Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- Halogen Position : Iodine at position 6 (target compound) vs. 8 () alters steric bulk and electronic effects. Iodine’s larger atomic radius and lower electronegativity compared to bromine or chlorine may enhance intermolecular interactions in crystal packing or binding to biological targets .
- Synthetic Yields : Yields for halogenated derivatives vary widely. For example, the 7-chloro-8-iodo analog (71% yield) is synthesized efficiently via Method B , whereas 5-methyl derivatives require pH-controlled conditions (52.6% yield) .
- Thermal Stability : The 7-chloro-8-iodo derivative exhibits a high melting point (208°C), likely due to strong halogen bonding and planar molecular geometry .
Functional Group Modifications
Carboxylate vs. Amide/Other Groups :
- Ethyl carboxylate esters (e.g., ) are common for facilitating further derivatization (e.g., hydrolysis to carboxylic acids). In contrast, amide derivatives (e.g., 6-(quinazolin-6-yl)imidazo[1,2-a]pyridines in ) exhibit enhanced biological activity due to hydrogen-bonding capabilities .
- Example: Methyl 6-(4-(methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate () shows a melting point of 172.8–174.3°C, lower than halogenated analogs, suggesting reduced crystallinity due to bulky substituents .
Biological Activity
Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1706448-75-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of 300.12 g/mol. The structure can be represented as follows:
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit anticancer activity through various mechanisms, including the inhibition of specific kinases involved in tumor growth and proliferation. For instance, compounds similar to this compound have been shown to inhibit RET kinase activity, which is crucial in several cancers .
The biological activity of this compound may involve:
- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit kinases that play a role in cell signaling pathways associated with cancer progression.
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways .
In Vitro Studies
In vitro experiments have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency .
Case Studies
A notable study highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in overcoming drug resistance in cancer therapy. Researchers found that these compounds could restore sensitivity to chemotherapeutic agents in resistant cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15 | Apoptosis induction |
| Study B | HeLa | 25 | Kinase inhibition |
| Study C | A549 | 20 | Cell cycle arrest |
Q & A
Q. Q1. What are the standard protocols for synthesizing ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate?
The compound can be synthesized via a multi-step route starting from ethyl imidazo[1,2-a]pyridine-2-carboxylate. A typical approach involves:
Condensation : Reacting 2-aminopyridine derivatives with ethyl bromopyruvate in ethanol under reflux to form the imidazo[1,2-a]pyridine core .
Iodination : Introducing iodine at the 6-position using electrophilic substitution or metal-catalyzed coupling.
Methylation : Installing the 5-methyl group via alkylation or palladium-catalyzed cross-coupling.
Key characterization methods include H/C NMR for structural confirmation and HPLC for purity assessment. Crystallization in ethyl acetate yields single crystals suitable for X-ray diffraction .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize the iodination step to minimize byproducts?
Iodination efficiency depends on:
- Reagent choice : Use of N-iodosuccinimide (NIS) over I to reduce oxidative side reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
- Catalysis : Lewis acids like BF-EtO can direct iodination to the 6-position .
Monitor reaction progress via TLC and isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Structural Elucidation and Crystallography
Q. Q3. What crystallographic techniques are critical for determining the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
Refinement : Employ SHELXL for small-molecule refinement. Hydrogen atoms are positioned geometrically (C–H = 0.93–0.97 Å) and refined isotropically .
Intermolecular interactions : Analyze C–H⋯O/N hydrogen bonds (Table 1 in ) to understand packing motifs.
Biological Activity and Experimental Design
Q. Q4. How can researchers evaluate the antiproliferative activity of this compound against cancer cell lines?
Cell culture : Use lung (A549) or pancreatic (PANC-1) cancer cells in DMEM with 10% FBS.
Dose-response : Treat cells with 1–100 µM compound for 48–72 hours.
Viability assays : MTT or resazurin reduction assays to measure IC. Include cisplatin as a positive control .
Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) or Western blotting for kinase inhibition (e.g., c-Met) .
Data Contradiction in Biological Studies
Q. Q5. How to resolve discrepancies in cytotoxicity data across different cell lines?
Assay validation : Ensure consistent cell passage numbers and assay conditions (e.g., incubation time).
Off-target effects : Screen for kinase inhibition profiles using kinase profiling arrays.
Metabolic stability : Check compound stability in cell media via LC-MS. Differences in cellular uptake or efflux pumps (e.g., P-gp) may explain variability .
Computational and SAR Studies
Q. Q6. What computational methods support structure-activity relationship (SAR) analysis for imidazo[1,2-a]pyridine derivatives?
DFT calculations : Use Gaussian09 to optimize geometries (B3LYP/6-31G**) and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Docking studies : Dock the compound into target proteins (e.g., c-Met kinase) using AutoDock Vina. Focus on halogen bonding between iodine and active-site residues .
QSAR models : Build regression models linking substituent electronegativity (e.g., iodine vs. bromine) to IC values .
Toxicology and In Vivo Studies
Q. Q7. What preclinical toxicity assessments are recommended before advancing this compound to in vivo trials?
Acute toxicity : Administer 10–100 mg/kg (oral/i.p.) to rodents. Monitor for 14 days for mortality or organ damage .
Biochemical markers : Measure ALT/AST (liver) and creatinine/BUN (kidney) levels.
Histopathology : Examine liver/kidney sections for necrosis or inflammation. Compare with vehicle controls to distinguish compound-specific effects .
Interpreting Crystallographic Data
Q. Q8. How to address non-planarity in the imidazo[1,2-a]pyridine core during refinement?
Restraints : Apply SHELXL restraints for bond lengths/angles based on similar structures (e.g., mean deviation ≤0.003 Å for ring planarity) .
Twinning analysis : Use PLATON to check for twinning if R > 0.03.
Thermal motion : Anisotropic refinement for non-H atoms; isotropic for H atoms. Exclude solvent molecules with high displacement parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
